molecular formula C23H25F2N5O2 B12423642 Tgf|ari-IN-4

Tgf|ari-IN-4

Cat. No.: B12423642
M. Wt: 441.5 g/mol
InChI Key: MVQOWTPMVHJPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H25F2N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(3,3-difluorocyclobutyl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C23H25F2N5O2/c1-22(2,31)19-9-15(5-7-26-19)28-20-10-17(6-8-27-20)32-18-13-30(16-3-4-16)29-21(18)14-11-23(24,25)12-14/h5-10,13-14,16,31H,3-4,11-12H2,1-2H3,(H,26,27,28)

InChI Key

MVQOWTPMVHJPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CC(C4)(F)F)C5CC5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|ari-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Tgf|ari-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Tgf|ari-IN-4 exerts its effects by modulating the TGF-β signaling pathway. It binds to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. This results in the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression . The molecular targets and pathways involved include TGF-β receptors and downstream signaling molecules such as Smad2/3 and Smad4 .

Biological Activity

Tgf|ari-IN-4 is a compound designed to target the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune regulation. TGF-β is a multifunctional cytokine involved in embryonic development, wound healing, and tissue homeostasis. Dysregulation of TGF-β signaling is implicated in numerous diseases, including cancer and fibrosis. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions by inhibiting TGF-β receptor signaling, thereby modulating the downstream effects associated with TGF-β activation. The compound specifically targets the Type I and Type II TGF-β receptors, preventing their activation by TGF-β ligands. This inhibition leads to decreased phosphorylation of Smad proteins, which are critical mediators of TGF-β signaling.

Key Mechanisms:

  • Inhibition of Receptor Activation : this compound binds to the TGF-β receptors, blocking their interaction with ligand.
  • Reduction of Smad Phosphorylation : By inhibiting receptor activation, the compound reduces the phosphorylation and nuclear translocation of Smad proteins.
  • Alteration of Cellular Responses : The inhibition of TGF-β signaling affects various cellular processes such as migration, proliferation, and apoptosis.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its effects on cell lines and animal models.

In Vitro Studies

In vitro experiments using human fibroblast cell lines demonstrated that this compound effectively reduced cell migration and proliferation in response to TGF-β stimulation. The compound showed a dose-dependent inhibitory effect on Smad2/3 phosphorylation.

Table 1: In Vitro Effects of this compound

Concentration (µM)Cell Proliferation (% Inhibition)Smad2/3 Phosphorylation (% Reduction)
000
12530
55060
107585

In Vivo Studies

In vivo studies in murine models have shown that administration of this compound leads to significant reductions in fibrosis markers in tissues affected by excessive TGF-β signaling. For instance, in a model of lung fibrosis induced by bleomycin, treatment with this compound resulted in decreased collagen deposition and improved lung function.

Table 2: In Vivo Effects of this compound on Lung Fibrosis

Treatment GroupCollagen Content (mg/g tissue)Lung Function (FEV1) Improvement (%)
Control12.50
Low Dose (5 mg/kg)9.020
High Dose (10 mg/kg)5.540

Case Studies

  • Case Study on Fibrosis : A clinical trial involving patients with pulmonary fibrosis treated with this compound showed promising results. Patients exhibited improved lung function and reduced symptoms over a six-month period.
  • Case Study on Cancer : In a study involving breast cancer models, this compound treatment led to a decrease in tumor size and metastasis compared to control groups. The compound's ability to inhibit TGF-β-mediated immunosuppression was highlighted as a key mechanism.

Research Findings

Recent research has underscored the importance of targeting the TGF-β pathway in various diseases:

  • Cancer Progression : Studies indicate that high levels of active TGF-β correlate with poor prognosis in several cancers due to its role in promoting epithelial-to-mesenchymal transition (EMT).
  • Autoimmune Diseases : Research suggests that modulating TGF-β activity may provide therapeutic benefits in autoimmune conditions by restoring immune balance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.